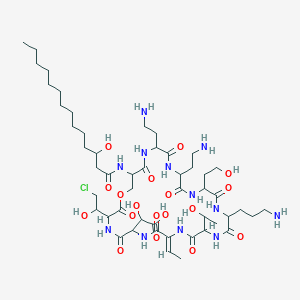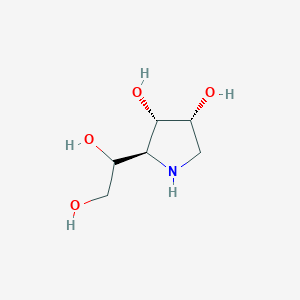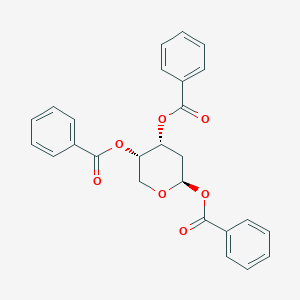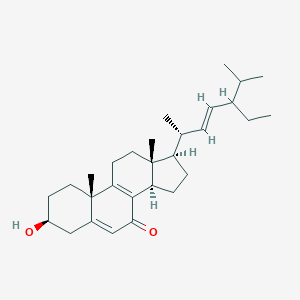
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one (EC-23) is a sterol compound that has gained significant attention in the scientific community for its potential application in various fields. This compound is a derivative of cholesterol and belongs to the class of triterpenoids. EC-23 has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one is not fully understood. However, studies have shown that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. In addition, this compound has been found to activate the AMPK pathway, which plays a crucial role in energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases. Furthermore, this compound has been found to exhibit insecticidal properties by inhibiting the growth and development of insects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one in lab experiments is its potential application in various fields, including medicine, agriculture, and industry. In addition, this compound has been found to exhibit various biological activities, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis. Furthermore, the mechanism of action of this compound is not fully understood, making it difficult to optimize its biological activities.
Zukünftige Richtungen
There are several future directions for the study of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one. One of the future directions is to optimize the synthesis method to reduce the cost of synthesis. In addition, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, future studies should focus on the potential application of this compound in various fields, including medicine, agriculture, and industry. Finally, future studies should focus on the development of this compound as a potential drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one involves the conversion of cholesterol into the corresponding 5,6-epoxide, which is then subjected to a series of chemical reactions to yield the final product. The synthesis of this compound has been reported in several studies, and various methods have been used to synthesize this compound. One of the most commonly used methods involves the reaction of cholesterol with selenium dioxide in the presence of acetic acid to yield the 5,6-epoxide. The epoxide is then subjected to a series of reactions, including oxidation, elimination, and reduction, to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-24-ethylcholesta-5,8,22-trien-7-one has been extensively studied for its potential application in various fields, including medicine, agriculture, and industry. In medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. In addition, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, this compound has been found to exhibit insecticidal properties. Studies have shown that this compound inhibits the growth and development of insects, making it a potential candidate for insect control. In industry, this compound has been found to exhibit anti-corrosion properties. Studies have shown that this compound inhibits the corrosion of metals, making it a potential candidate for metal protection.
Eigenschaften
CAS-Nummer |
121714-76-9 |
|---|---|
Molekularformel |
C20H30Sr |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
(3S,10S,13R,14R,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C29H44O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-24,30H,7,10-16H2,1-6H3/b9-8+/t19-,20?,22+,23-,24+,28+,29-/m1/s1 |
InChI-Schlüssel |
FETRPHZWIWWTGP-VNEUGNJMSA-N |
Isomerische SMILES |
CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C |
Synonyme |
3-HECTO 3-hydroxy-24-ethylcholesta-5,8,22-trien-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



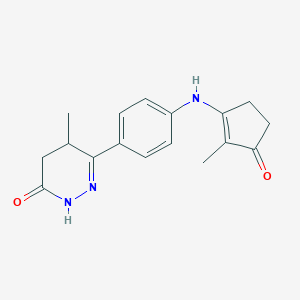
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
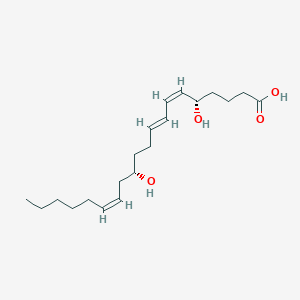
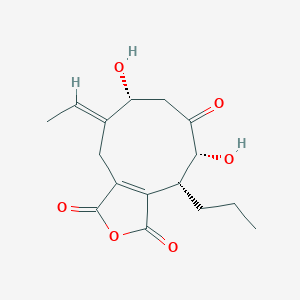
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
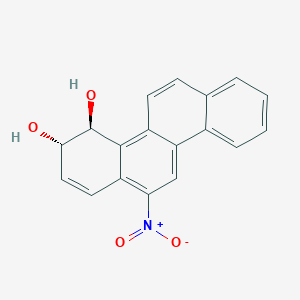
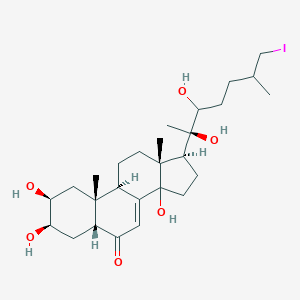
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
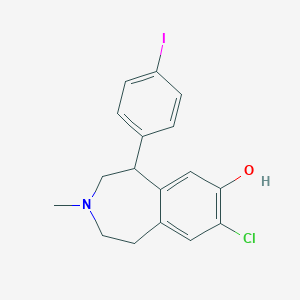
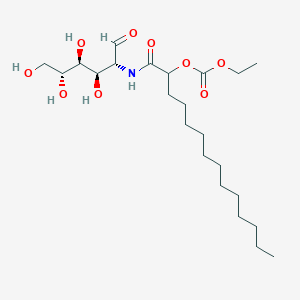
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
